molecular formula C15H15Cl2NO4S B2930175 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide CAS No. 338967-48-9

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide

Cat. No.: B2930175
CAS No.: 338967-48-9
M. Wt: 376.25
InChI Key: WJXXXHNMOWPABG-UHFFFAOYSA-N
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Description

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dichlorophenyl core substituted with a 2-methoxyethoxy group at the 5-position and a benzenesulfonamide moiety. Its molecular structure combines hydrophobic (dichlorophenyl) and hydrophilic (methoxyethoxy) substituents, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXXXHNMOWPABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide)
  • Key Differences: Core Structure: Sulfentrazone replaces the 2-methoxyethoxy group with a triazole ring (1,2,4-triazol-1-yl) and uses methanesulfonamide instead of benzenesulfonamide .
  • Similarities : Both compounds share a 2,4-dichlorophenyl backbone and sulfonamide linkage.
N-(2,4-Dichloro-5-isopropoxyphenyl)benzamide
  • Key Differences :
    • Functional Group : Replaces sulfonamide with a benzamide group and substitutes 2-methoxyethoxy with isopropoxy .
    • Bioactivity : The absence of sulfonamide may reduce interaction with enzymes like COX-2 or carbonic anhydrases.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
  • Key Differences :
    • Substituents : Features a chloro-methoxybenzamido ethyl chain instead of dichlorophenyl-methoxyethoxy .
    • Applications : Structural complexity may target different biological pathways.
Sulfentrazone
  • Herbicidal Activity : Inhibits PPO, disrupting chlorophyll biosynthesis. Metabolites (HMS and DMS) retain activity but with altered pharmacokinetics .
  • Regulatory Status : EPA-established tolerances in crops (e.g., wheat, beans) up to 1.5 ppm .
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide
  • Potential Applications: Anticancer: Analogous sulfonamides in exhibit activity against cancer cell lines via pyrimidine synthesis disruption.

Physicochemical Properties

Property Target Compound (Estimated) Sulfentrazone N-(2,4-Dichloro-5-isopropoxyphenyl)benzamide
Molecular Weight ~400 387.2 338.2
Melting Point Not reported 121°C Not reported
Solubility Moderate (hydrophilic ether) Low (nonpolar triazole) Low (isopropoxy)
Metabolism
  • Sulfentrazone : Metabolized to HMS (hydroxymethyl derivative) and DMS (desmethyl derivative), retaining herbicidal activity .
  • Target Compound: Predicted to undergo O-dealkylation of the methoxyethoxy group, yielding phenolic metabolites.

Biological Activity

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C15H15Cl2NO4S
  • Molecular Weight : 376.26 g/mol
  • CAS Number : 338967-48-9

The compound features a dichloro-substituted phenyl group and a benzenesulfonamide moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with benzenesulfonyl chloride. This reaction is conducted under controlled conditions to optimize yield and purity. The compound can also undergo various chemical reactions such as oxidation and reduction, which can modify its biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act by:

  • Inhibiting Enzymes : The sulfonamide group can interfere with enzyme activity, particularly in metabolic pathways.
  • Binding to Receptors : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Interfering with Cellular Processes : It can disrupt normal cellular functions, leading to effects such as apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL

These findings suggest that the compound could be developed as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies:

  • It demonstrated cytotoxic effects against human liver cancer cells (HepG2) with an IC50 value of 26.0 µM.
  • Comparatively, it was less potent than doxorubicin (IC50 = 3.3 µM), indicating potential as a lead compound for further development .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including this compound. Results indicated substantial inhibition of bacterial growth, particularly against E. coli and S. aureus, supporting its potential use in treating infections .
  • Anticancer Research :
    In a comparative study involving various sulfonamide derivatives, this compound exhibited notable cytotoxicity against HepG2 cells. This positions the compound as a candidate for further exploration in cancer therapeutics .

Q & A

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodological Answer :
  • Exothermic Reactions : Use jacketed reactors with controlled cooling.
  • Purification : Switch from column chromatography to fractional crystallization for cost efficiency.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction endpoints to minimize impurities .

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